molecular formula C9H11NO B8660850 (2-Cyclopropylpyridin-4-yl)methanol

(2-Cyclopropylpyridin-4-yl)methanol

Cat. No.: B8660850
M. Wt: 149.19 g/mol
InChI Key: SCDOGNXYKCWCBS-UHFFFAOYSA-N
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Description

The compound "(2-Cyclopropylpyrimidin-4-yl)methanol" (CAS: 1240725-54-5) is a heterocyclic alcohol featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.178 g/mol and an exact mass of 150.079 Da . The SMILES notation (OCc1ccnc(n1)C2CC2) and InChI key confirm its structural specificity, including the fused cyclopropane ring and the hydroxymethyl attachment. This compound is classified as a "pure" product under ambient storage conditions, indicating stability at room temperature .

Note: The user’s query refers to "(2-Cyclopropylpyridin-4-yl)methanol," but the provided evidence describes the pyrimidine analog. Pyridine (one nitrogen atom in the ring) and pyrimidine (two nitrogen atoms) are distinct heterocycles, leading to differences in electronic properties and reactivity. This article focuses on the documented pyrimidine derivative due to evidence constraints.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2-cyclopropylpyridin-4-yl)methanol

InChI

InChI=1S/C9H11NO/c11-6-7-3-4-10-9(5-7)8-1-2-8/h3-5,8,11H,1-2,6H2

InChI Key

SCDOGNXYKCWCBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (2-cyclopropylpyrimidin-4-yl)methanol, comparisons are drawn to analogous pyrimidine and pyridine alcohols (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Stability Notes
(2-Cyclopropylpyrimidin-4-yl)methanol C₈H₁₀N₂O 150.178 Cyclopropyl, hydroxymethyl 0.89 Stable at room temp
(2-Methylpyrimidin-4-yl)methanol C₆H₈N₂O 124.14 Methyl, hydroxymethyl 0.12 Hygroscopic
(4-Pyridyl)methanol C₆H₇NO 109.12 Hydroxymethyl (pyridine core) -0.34 Sensitive to oxidation
(2-Phenylpyrimidin-4-yl)methanol C₁₁H₁₁N₂O 187.22 Phenyl, hydroxymethyl 1.75 Low aqueous solubility

*Predicted using XLogP3-AA (PubChem algorithm).

Key Observations:

Cyclopropyl vs. Methyl/Phenyl Substituents :

  • The cyclopropyl group in the target compound enhances lipophilicity (predicted LogP = 0.89) compared to the methyl-substituted analog (LogP = 0.12). This suggests improved membrane permeability, a critical factor in drug design .
  • However, phenyl substitution (LogP = 1.75) increases hydrophobicity, often reducing aqueous solubility.

Pyrimidine vs.

Stability: Unlike hygroscopic analogs (e.g., 2-methylpyrimidin-4-yl methanol), the cyclopropyl derivative’s stability at room temperature makes it preferable for storage and transport .

Research Findings and Limitations

  • Synthetic Utility: The hydroxymethyl group in (2-cyclopropylpyrimidin-4-yl)methanol serves as a versatile handle for further derivatization, such as esterification or phosphorylation, common in pharmaceutical intermediates .
  • Gaps in Data : Experimental data on solubility, melting point, or biological activity are absent in the provided evidence. Comparative studies with other cyclopropyl-substituted heterocycles (e.g., imidazoles or triazines) are needed.

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